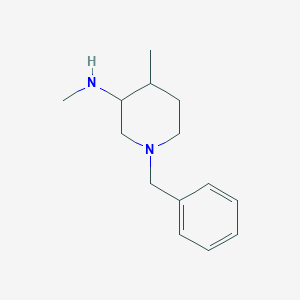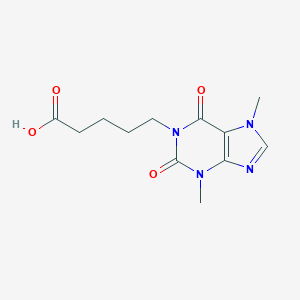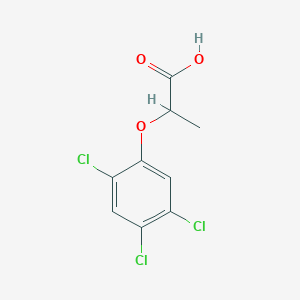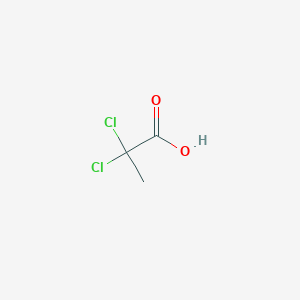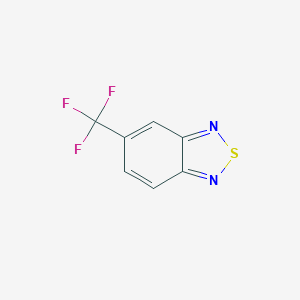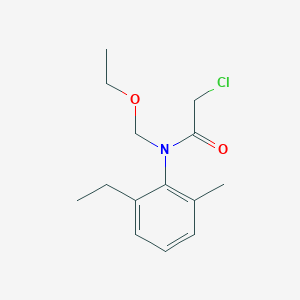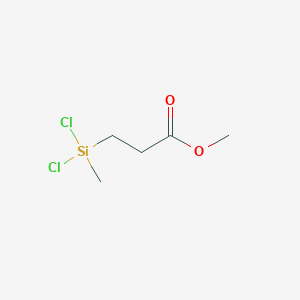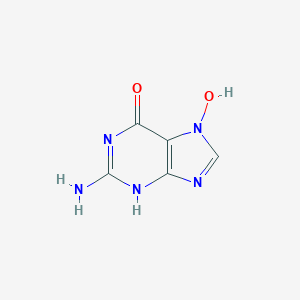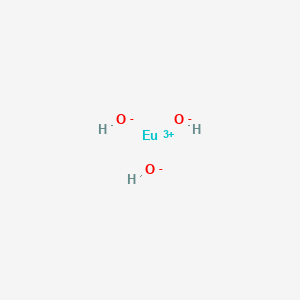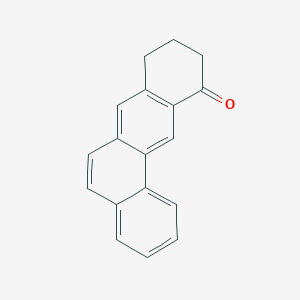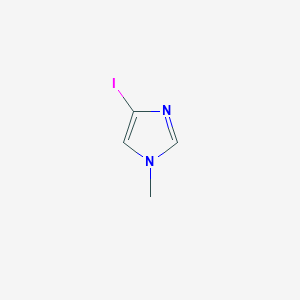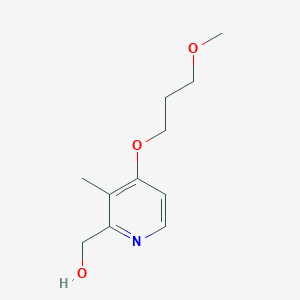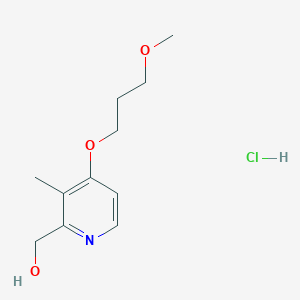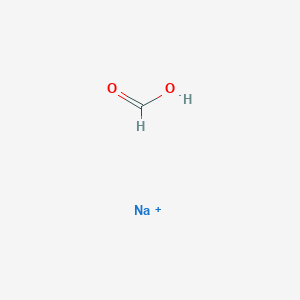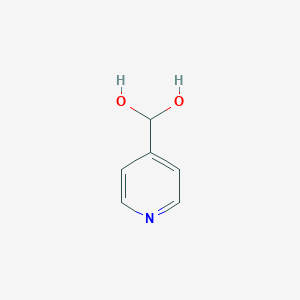
Pyridin-4-ylmethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-4-ylmethanediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as 4-pyridylmethanediol or 4-Py-MDO. This compound has a unique structure that makes it an important building block for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Pyridin-4-ylmethanediol has numerous scientific research applications. It is used as a building block for the synthesis of various organic compounds. It is also used in the preparation of chelating agents, which are used in the treatment of metal poisoning. Pyridin-4-ylmethanediol is also used in the preparation of fluorescent probes, which are used in biological imaging. Additionally, Pyridin-4-ylmethanediol is used in the preparation of drugs that target cancer cells.
Wirkmechanismus
The mechanism of action of Pyridin-4-ylmethanediol is not well understood. However, it is believed to act as a chelating agent, which means that it can bind to metal ions and remove them from the body. Pyridin-4-ylmethanediol may also act as an antioxidant, which means that it can protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
Pyridin-4-ylmethanediol has been shown to have various biochemical and physiological effects. It has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells. Pyridin-4-ylmethanediol has also been found to have anti-inflammatory properties, as it can reduce inflammation in the body. Additionally, Pyridin-4-ylmethanediol has been found to have neuroprotective properties, as it can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyridin-4-ylmethanediol is its versatility. It can be used as a building block for the synthesis of various organic compounds, and it has numerous scientific research applications. However, one of the limitations of Pyridin-4-ylmethanediol is its toxicity. It can be toxic if ingested or inhaled, and it should be handled with care in the laboratory.
Zukünftige Richtungen
There are numerous future directions for research on Pyridin-4-ylmethanediol. One area of research is the development of new drugs that target cancer cells. Pyridin-4-ylmethanediol has shown promise in this area, and further research could lead to the development of new cancer treatments. Another area of research is the development of new chelating agents. Pyridin-4-ylmethanediol has been used as a chelating agent, but further research could lead to the development of more effective chelating agents. Additionally, research could be conducted to better understand the mechanism of action of Pyridin-4-ylmethanediol, which could lead to the development of new drugs and therapies.
In conclusion, Pyridin-4-ylmethanediol is a versatile compound that has numerous scientific research applications. It is used as a building block for the synthesis of various organic compounds, and it has potential applications in the treatment of metal poisoning, cancer, and other diseases. Further research is needed to better understand the mechanism of action of Pyridin-4-ylmethanediol and to develop new drugs and therapies.
Synthesemethoden
Pyridin-4-ylmethanediol can be synthesized using different methods. One of the most common methods is the reaction of pyridine-4-carboxaldehyde with formaldehyde in the presence of a base catalyst. This reaction results in the formation of Pyridin-4-ylmethanediol. Another method involves the reaction of pyridine-4-carboxylic acid with formaldehyde in the presence of a reducing agent. This method also leads to the formation of Pyridin-4-ylmethanediol.
Eigenschaften
CAS-Nummer |
19322-72-6 |
|---|---|
Produktname |
Pyridin-4-ylmethanediol |
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
pyridin-4-ylmethanediol |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-1-3-7-4-2-5/h1-4,6,8-9H |
InChI-Schlüssel |
MWSYYKKFGBHLTN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(O)O |
Kanonische SMILES |
C1=CN=CC=C1C(O)O |
Synonyme |
Methanediol, 4-pyridinyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



